Cas no 14341-55-0 (Ethyl-3-bromopropionate-d4)

Ethyl-3-bromopropionate-d4 is a deuterated analog of ethyl 3-bromopropionate, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is commonly employed as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of deuterated analogs for mechanistic and metabolic studies. Its high isotopic purity and stability make it suitable for use in tracer experiments and kinetic isotope effect investigations. The presence of the bromo group allows for further functionalization, enabling precise modifications in target molecules.
Ethyl-3-bromopropionate-d4 structure
Ethyl-3-bromopropionate-d4 structure
Product Name:Ethyl-3-bromopropionate-d4
CAS No:14341-55-0
MF:C5H9BrO2
MW:185.052407979965
CID:120339
PubChem ID:12318832
Update Time:2025-06-08

Ethyl-3-bromopropionate-d4 Chemical and Physical Properties

Names and Identifiers

    • Propanoic-2,2,3,3-d4acid, 3-bromo-, ethyl ester (9CI)
    • ETHYL 3-BROMOPROPIONATE-2,2,3,3-D4
    • Ethyl-3-broMopropionate-d4
    • ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate
    • 2-Ethoxycarbonylethyl BroMide-d4
    • 3-BroMopropionic Acid Ethyl Ester-d4
    • 3-BroMopropanoic Acid Ethyl Ester-d4
    • 3-BroMo-propanoic Acid Ethyl Ester-d4
    • CS-0568199
    • ethyl 3-bromo(?H?)propanoate
    • Ethyl 3-bromo(~2~H_4_)propanoate
    • D99566
    • DTXSID60488209
    • HY-W007449S
    • 14341-55-0
    • SCHEMBL2810640
    • J-007811
    • DB-319418
    • Ethyl-3-bromopropionate-d4
    • Inchi: 1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2
    • InChI Key: FQTIYMRSUOADDK-KHORGVISSA-N
    • SMILES: BrC([2H])([2H])C([2H])([2H])C(=O)OCC

Computed Properties

  • Exact Mass: 184.00400
  • Monoisotopic Mass: 184.00370g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 72.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 179.0±0.0 °C at 760 mmHg
  • Flash Point: Not available
  • Solubility: Chloroform, Methanol
  • PSA: 26.30000
  • LogP: 1.33450
  • Vapor Pressure: 1.0±0.3 mmHg at 25°C

Ethyl-3-bromopropionate-d4 Pricemore >>

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